2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse pharmacological properties. These compounds often exhibit significant biological activities, making them valuable in medicinal chemistry. The specific structure of this compound includes a cyclopentyl group and a trifluoromethyl substituent, which are critical for its biological activity and physicochemical properties.
This compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is advantageous for drug development.
The synthesis of 2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves several key steps:
Technical details regarding specific reaction conditions (solvent choice, temperature, reaction time) are crucial for optimizing yield and purity during synthesis .
The molecular structure of 2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one features:
The molecular formula can be represented as , with relevant data including molecular weight and various spectral data (NMR, IR) that confirm its structure .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is primarily linked to its ability to modulate biological pathways:
Data from pharmacological studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle proteins .
Key physical and chemical properties include:
Analyses often utilize techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification .
The applications of 2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one are significant in scientific research:
Research continues to explore its full potential in therapeutic contexts due to its unique structural features and biological activity .
The construction of the pyrazolo[3,4-b]pyridine core relies predominantly on cyclocondensation reactions between 5-aminopyrazole derivatives and various carbonyl-containing synthons. The strategic selection of starting materials enables precise control over the substituent pattern and electronic properties of the resulting heterocyclic system. Among the most efficient approaches is the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with ethyl acetoacetate derivatives under solvent-free conditions at elevated temperatures (120-140°C), yielding 4-methyl-substituted pyrazolo[3,4-b]pyridin-6(7H)-ones in excellent yields (78-92%) [6] [8]. This solvent-free methodology aligns with green chemistry principles by eliminating toxic organic solvents while enhancing reaction efficiency through improved mass transfer.
For the introduction of electron-withdrawing groups at position 4, alternative carbonyl components are employed. Specifically, ethyl trifluoroacetoacetate serves as a key building block, facilitating direct incorporation of the trifluoromethyl group during the core formation. Microwave-assisted cyclocondensation techniques have significantly improved this process, reducing reaction times from hours to minutes (typically 15-30 minutes) while maintaining high regioselectivity and improving yields by 15-20% compared to conventional heating [3] [6]. The reaction mechanism proceeds through initial Schiff base formation followed by intramolecular cyclodehydration, with the electronic nature of the carbonyl component dictating the rate-determining step.
Table 1: Cyclocondensation Approaches for Pyrazolo[3,4-b]pyridine Core Synthesis
5-Aminopyrazole Component | Carbonyl Component | Conditions | Yield (%) | Product Substituents |
---|---|---|---|---|
5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | Solvent-free, 130°C, 3h | 85-92 | 4-CH₃, 1-C₆H₅ |
5-Amino-3-methyl-1-phenylpyrazole | Ethyl 4,4,4-trifluoroacetoacetate | MW, 150°C, 25 min | 78-85 | 4-CF₃, 1-C₆H₅ |
5-Amino-3-tert-butylpyrazole | Ethyl benzoylacetate | Toluene, reflux, 8h | 70-75 | 4-C₆H₅, 1-tBu |
5-Amino-3-ethyl-1-methylpyrazole | Diethyl oxalate | DMF, 120°C, 6h | 65-70 | 4-COOEt, 1-CH₃ |
The introduction of trifluoromethyl groups at position 4 employs two primary strategies: direct cyclocondensation using trifluoromethyl-containing building blocks and post-cyclization functionalization. The former approach, utilizing ethyl trifluoroacetoacetate in cyclocondensation reactions, represents the most efficient route, as previously discussed. When direct incorporation is not feasible, halogen exchange (Halex) reactions provide a viable alternative. This involves nucleophilic displacement of a pre-existing 4-chloro substituent using trifluoromethyl anion sources under phase-transfer catalysis. Ruppert-Prakash reagent (TMSCF₃) in combination with cesium fluoride or potassium carbonate in anhydrous DMF enables this transformation at 80-100°C within 12-18 hours, achieving 65-75% conversion efficiency [2] [9].
Radical trifluoromethylation presents a complementary approach, particularly valuable for electron-deficient systems. Photoredox catalysis employing Ru(bpy)₃Cl₂ as a photocatalyst and Umemoto's reagent as the CF₃ source under blue LED irradiation facilitates this transformation at ambient temperature. This method demonstrates exceptional functional group tolerance, allowing late-stage trifluoromethylation of complex pyrazolopyridinone scaffolds without protecting groups. The trifluoromethyl group significantly modulates the electronic properties of the heterocyclic system, with Hammett constants (σₘ = 0.43) confirming its strong electron-withdrawing character. This electronic perturbation enhances electrophilic substitution kinetics at adjacent positions while simultaneously increasing metabolic stability and membrane permeability—critical parameters for bioactive molecule development [4] [6].
Table 2: Trifluoromethylation Methods for Position 4 Functionalization
Method | Reagents/Conditions | Substrate Requirement | Yield Range (%) | Advantages/Limitations |
---|---|---|---|---|
Direct cyclocondensation | Ethyl trifluoroacetoacetate, solvent-free, 120-140°C | 5-Aminopyrazole | 78-85 | Atom-economical, single-step; limited to symmetric β-diketones |
Halogen exchange (Halex) | TMSCF₃/CsF, DMF, 80-100°C, 12-18h | 4-Chloro precursor | 65-75 | Broad substrate scope; requires halogenation step |
Photoredox catalysis | Ru(bpy)₃Cl₂, Umemoto's reagent, blue LED, rt, 6h | Electron-deficient ring | 55-65 | Mild conditions; sensitive to oxygen |
Copper-mediated | CuI/CF₃SO₂Na, DMF, 140°C, 24h | 4-Iodo derivative | 60-70 | Inexpensive reagents; high temperatures required |
The installation of the cyclopentyl moiety at the N-2 position employs regioselective alkylation and ring-closing metathesis (RCM) strategies. Direct N-alkylation using cyclopentyl bromide under basic conditions (K₂CO₃ or Cs₂CO₃) in anhydrous DMF at 60-80°C provides efficient access to 2-cyclopentyl derivatives. This reaction exhibits remarkable regioselectivity (>95:5 N₂:N₁), attributable to the greater nucleophilicity of the pyrazole nitrogen (N₂) compared to the pyridone nitrogen (N₁). The steric profile of the cyclopentyl group necessitates extended reaction times (24-36 hours) for complete conversion, with yields typically ranging from 70-85% after recrystallization [6].
For advanced applications requiring functionalized cyclopentyl rings, a ring-closing metathesis approach provides superior flexibility. This strategy commences with N-allylation using allyl bromide, followed by RCM catalyzed by Grubbs' second-generation catalyst (G2, 5-7 mol%) in dichloromethane at reflux. The resulting exocyclic diene undergoes catalytic hydrogenation (H₂, Pd/C) to afford the 2-cyclopentyl adduct. This methodology enables the incorporation of deuterated or fluorinated cyclopentyl rings through appropriate diene precursor selection, expanding access to isotopically labeled analogues for mechanistic studies. The stereoelectronic constraints of Baldwin's ring-closure rules govern the efficiency of the RCM step, with five-membered ring formation proceeding favorably under standard conditions [1] [9].
Table 3: Cyclopentylation Methods at the N-2 Position
Method | Reagents/Conditions | Time | Yield (%) | Regioselectivity (N₂:N₁) |
---|---|---|---|---|
Direct alkylation | Cyclopentyl bromide, K₂CO₃, DMF, 80°C | 24-36h | 70-85 | >95:5 |
Ring-closing metathesis | 1) Allyl bromide, K₂CO₃, DMF2) Grubbs G2 (7.5 mol%), CH₂Cl₂, reflux3) H₂, Pd/C, EtOAc | 48h total | 55-65 (3 steps) | >99:1 |
Reductive amination | Cyclopentanone, NaBH₃CN, AcOH, MeOH | 72h | 40-50 | 90:10 |
Buchwald-Hartwig | Cyclopentyl-Bpin, Cu(OAc)₂, phenanthroline, O₂, toluene | 24h | 60-75 | >98:2 |
The 6(7H)-one functionality serves as a versatile handle for nucleoside analogue synthesis through thioglycosylation and Vorbrüggen glycosylation. Thioglycosylation proceeds via thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene at 110°C, converting the carbonyl to a thiocarbonyl group with 85-90% efficiency. The resulting 6-thiopyrazolo[3,4-b]pyridine derivatives exhibit enhanced nucleophilicity at the sulfur atom, enabling S-glycosylation with peracetylated glycosyl bromides under Koenigs-Knorr conditions. This approach yields stable thioglycosides with retained β-anomeric configuration, as confirmed by X-ray crystallography and NOESY NMR spectroscopy [9] [10].
Acyclic nucleoside analogues are synthesized through Vorbrüggen glycosylation adapted for pyrazolopyridinone systems. Silylation of the heterocyclic nitrogen (N1-position) using hexamethyldisilazane (HMDS) generates the electron-rich silylated nucleophile, which reacts with acyclic electrophiles like (2-acetoxyethoxy)methyl acetate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst. This reaction demonstrates exceptional sensitivity to steric factors: substrates bearing bulky C5 substituents (e.g., phenyl or tert-butyl) exhibit exclusive N1-selectivity, while less hindered derivatives produce N1/N3 isomer mixtures (typically 70:30 to 85:15 ratios). The resulting acyclic nucleoside analogues show promising antiviral profiles against herpes simplex virus (HSV) in preliminary screening, with EC₅₀ values comparable to acyclovir (0.5-10 μM range) [2] [5] [10].
Table 4: Glycosylation Approaches for Nucleoside Analog Synthesis
Glycosylation Type | Key Reagents/Conditions | Anomeric Control | Isomer Ratio (N1:N3) | Biological Activity Correlation |
---|---|---|---|---|
Thioglycosylation | 1) Lawesson's reagent, toluene, 110°C2) Peracetylated glycosyl bromide, AgOTf, DCM | β-selective (>95%) | N/A (S-glycosylation) | Enhanced nuclease resistance |
Vorbrüggen (acyclic) | (AcOCH₂CH₂OCH₂)₂O, TMSOTf, MeCN, 80°C | Mixed α/β | 70:30 to 100:0 (sterically controlled) | Anti-HSV activity (EC₅₀ 0.5-10 μM) |
Classical Vorbrüggen (cyclic) | Peracetylated ribofuranose, TMSOTf, DCE, 0°C→rt | β-selective (88-92%) | 85:15 | Moderate rhinovirus inhibition |
Microwave-assisted | (AcOCH₂CH₂OCH₂)₂O, TMSOTf, MW 100°C, 30 min | Improved β-selectivity | 90:10 | Not reported |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9